molecular formula C8H19NO2 B124042 4,4-dimethoxy-N,N-dimethylbutan-1-amine CAS No. 19718-92-4

4,4-dimethoxy-N,N-dimethylbutan-1-amine

Cat. No.: B124042
CAS No.: 19718-92-4
M. Wt: 161.24 g/mol
InChI Key: WDZKKBDOGYBYBG-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-N,N-dimethylbutan-1-amine, often abbreviated as 4,4-DMDMB, is an organic compound belonging to the class of alkylamines. It is a colorless liquid with a boiling point of 92-93 °C and a melting point of -60.5 °C. The compound is used in a variety of scientific applications ranging from pharmaceuticals to biochemistry and physiology.

Scientific Research Applications

Protecting Groups in Amino Acid Derivatives

A study by Tayama et al. (2012) discusses a novel protecting group for acyclic amino acid derivatives. This group can be introduced and removed via specific chemical reactions, which may involve compounds similar to 4,4-dimethoxy-N,N-dimethylbutan-1-amine (Tayama et al., 2012).

Optical Properties in Synthetic Chemistry

Lin Run-xiong (2012) explored the synthesis of 4,4'-Dimethoxy-triphenylamine, highlighting its optical properties. The study involves chemical reactions and compounds structurally related to this compound (Lin Run-xiong, 2012).

Amine Oxide Reactions

Research by Smith et al. (1970) focuses on the reactions of amine oxides with metal ions, involving compounds similar to this compound. This study provides insights into the interaction of amines with various reagents (Smith et al., 1970).

Catalysis and Synthetic Chemistry

D’hooghe et al. (2009) present a one-pot synthesis method involving a chemical similar to this compound. This research contributes to the understanding of catalysis in synthetic chemistry (D’hooghe et al., 2009).

Bioconjugation and Polymer Chemistry

In a study by D’Este et al. (2014), the ligation of amines to hyaluronan in water is analyzed, relevant to the behavior of similar compounds to this compound. This research is significant in the field of bioconjugation and polymer chemistry (D’Este et al., 2014).

Biomass-based Alcohol Amination

Pera‐Titus and Shi (2014) discuss the catalytic amination of biomass-based alcohols, a process potentially involving compounds like this compound. This research contributes to the understanding of amine synthesis and its applications in various industries (Pera‐Titus & Shi, 2014).

Conformational Analysis in Chemical Synthesis

Marques et al. (1996) explore the conformational analysis of DNA adducts from methylated anilines, which can be related to the structural characteristics of this compound. This study is essential in understanding DNA interactions with similar compounds (Marques et al., 1996).

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification system . The hazard statements include H318, and the precautionary statements include P280 - P305 + P351 + P338 .

Future Directions

The compound is used as an intermediate in the synthesis of pharmaceuticals such as Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan . This suggests potential future directions in the development of new pharmaceuticals.

Properties

IUPAC Name

4,4-dimethoxy-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZKKBDOGYBYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438825
Record name 4,4-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19718-92-4
Record name 4,4-Dimethoxy-N,N-dimethyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19718-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethoxy-N,N-dimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in the synthesis of N,N-Dimethyltryptamine Derivative?

A1: this compound, also referred to as 4-(N,N-dimethylamino)butanal dimethyl acetal (compound in the study) [], serves as a crucial intermediate in the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine (compound ). The compound is synthesized in a multi-step process and ultimately undergoes a cyclization reaction with p-cyanomethyl-phenylhydrazine (compound ) to yield a key precursor for the final product [].

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